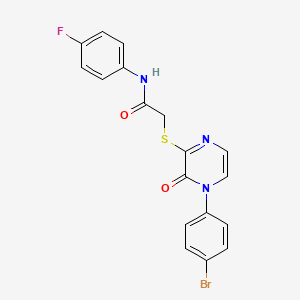![molecular formula C16H11Cl2N3O2 B2537396 [1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzenecarboxylate CAS No. 338419-31-1](/img/structure/B2537396.png)
[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzenecarboxylate” is a chemical compound with the CAS Number: 338419-31-1. It has a molecular weight of 348.19 and is a solid in its physical form . The compound is related to the class of ureas that is urea substituted by a 3,4-dichlorophenyl group at position 1 .
Molecular Structure Analysis
The molecular structure of “[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzenecarboxylate” is characterized by the presence of a 1,2,3-triazole ring attached to a 3,4-dichlorophenyl group and a benzenecarboxylate group . The exact spatial arrangement of these groups can influence the compound’s properties and reactivity .Physical And Chemical Properties Analysis
“[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzenecarboxylate” is a solid compound with a molecular weight of 348.19 . It is soluble in water (0.049g/L), chloroform, and methanol .科学的研究の応用
Chemopreventive and Chemotherapeutic Effects on Cancer
Mercapto-substituted 1,2,4-triazoles, including our compound of interest, play a crucial role in cancer research. These compounds have been investigated for their chemopreventive and chemotherapeutic effects. Their ability to interfere with cancer cell growth, inhibit specific enzymes, and modulate cellular pathways makes them promising candidates for cancer treatment .
Antiviral and Anti-Infective Properties
1,2,4-Triazoles have garnered attention as potential antiviral and anti-infective agents. Taribavirin (also known as viramidine), a triazole-based compound, shows activity against DNA and RNA viruses, including respiratory syncytial virus (RSV), hepatitis C virus, West Nile virus, and dengue fever. Although taribavirin is still in clinical trials, its antiviral properties highlight the significance of triazoles in combating viral infections .
Drug Discovery
1,2,3-Triazoles, despite being absent in nature, have become essential in drug discovery. Researchers utilize them as building blocks for novel drug candidates. Their diverse chemical reactivity allows for the creation of structurally unique compounds with potential therapeutic applications. The compound could serve as a scaffold for designing new drugs .
Bioconjugation and Chemical Biology
1,2,4-Triazoles participate in bioconjugation strategies, where they link biomolecules (such as proteins, peptides, or nucleic acids) to other entities. These conjugates find use in targeted drug delivery, diagnostics, and imaging. The compound’s functional groups can be harnessed for site-specific modifications, enhancing its utility in chemical biology .
Supramolecular Chemistry
Supramolecular chemistry explores non-covalent interactions between molecules. Triazoles contribute to this field by forming coordination complexes, host-guest assemblies, and self-assembled structures. Their ability to engage in π-π stacking, hydrogen bonding, and metal coordination opens avenues for designing functional materials and sensors .
Fluorescent Imaging
1,2,4-Triazoles can be modified to incorporate fluorescent tags. These derivatives serve as probes for cellular imaging, allowing researchers to visualize specific biological processes. By attaching a triazole moiety to a fluorophore, scientists create powerful tools for studying cellular dynamics and disease mechanisms .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H312, H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
[1-(3,4-dichlorophenyl)triazol-4-yl]methyl benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O2/c17-14-7-6-13(8-15(14)18)21-9-12(19-20-21)10-23-16(22)11-4-2-1-3-5-11/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMCYJKXLRJDGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2=CN(N=N2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl benzenecarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



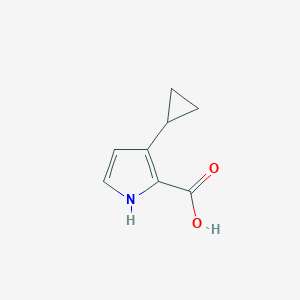
![5-chloro-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B2537318.png)
![N-(3-chlorophenyl)-2-(3'-(3-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2537319.png)
![3-bromo-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole](/img/structure/B2537320.png)
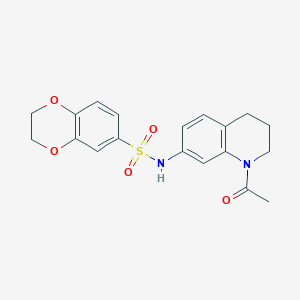
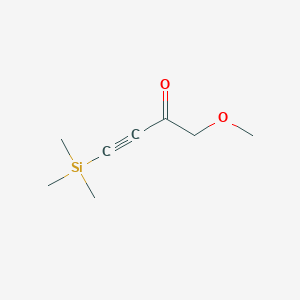
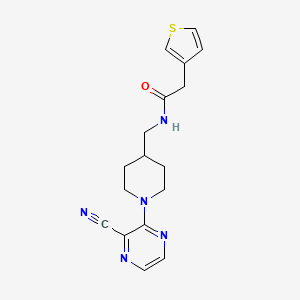
![(2-Chloropyridin-4-yl)-[4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]methanone](/img/structure/B2537325.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2537327.png)
![2-[(3-Methoxy-3-oxopropyl)amino]-2-methylpropanoic acid;hydrochloride](/img/structure/B2537328.png)
![2,3-Dimethyl-1-[2-(1-methylbenzimidazol-2-ylthio)ethoxy]benzene](/img/structure/B2537334.png)
